

physical and chemical properties of 3-Bromo-4-morpholinobenzaldehyde

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Compound of Interest	
Compound Name:	3-Bromo-4-morpholinobenzaldehyde
Cat. No.:	B1290534

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An In-depth Technical Guide to **3-Bromo-4-morpholinobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-morpholinobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique structure, featuring a reactive aldehyde group, a nucleophilic morpholine moiety, and a bromine atom on the aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its core physical and chemical properties, a plausible synthetic protocol, and a summary of its safety and handling guidelines.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of **3-Bromo-4-morpholinobenzaldehyde** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	263349-24-2 [1] [2] [3]
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂ [1] [2] [3]
MDL Number	MFCD06656549 [1] [3]
InChI	InChI=1S/C11H12BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 [2]
InChI Key	ARPSCKOKVZPRIN-UHFFFAOYSA-N [2]
SMILES	C1COCCN1C2=C(C=C(C=C2)C=O)Br [3]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	270.12 g/mol [1]
Appearance	Off-white to white solid [1]
Purity	≥98% [2]
Melting Point	Not available [1]
Boiling Point	406.8 ± 45.0 °C (Predicted at 760 Torr) [1] [3]
Density	1.495 ± 0.06 g/cm ³ (Predicted at 20°C) [1]
Refractive Index	1.609 (Predicted) [1]
Solubility	Not available [1]

Synthesis and Reactivity

While specific, peer-reviewed synthesis protocols for **3-Bromo-4-morpholinobenzaldehyde** are not readily available, a plausible and efficient route can be derived from established methodologies for analogous compounds, such as nucleophilic aromatic substitution.

Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the reaction of 3-bromo-4-fluorobenzaldehyde with morpholine, a common method for synthesizing N-arylmorpholines.

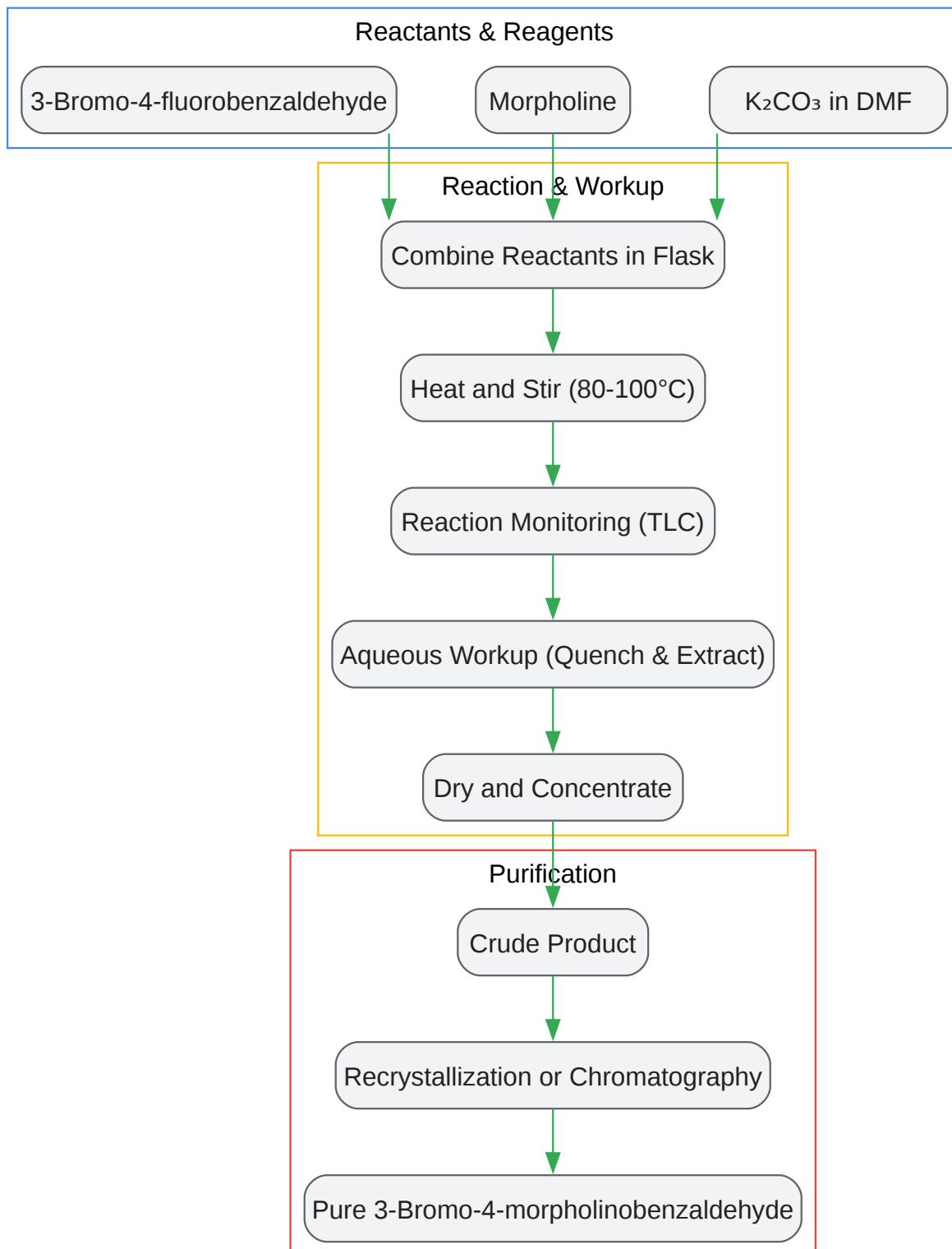
Materials:

- 3-Bromo-4-fluorobenzaldehyde
- Morpholine (≥ 1.5 equivalents)
- Potassium Carbonate (K_2CO_3 , ≥ 2.0 equivalents)
- N,N-Dimethylformamide (DMF, anhydrous)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-fluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
- Stir the suspension at room temperature for 10 minutes.
- Add morpholine (1.5 eq) to the mixture dropwise via syringe.
- Heat the reaction mixture to 80-100°C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3x volumes).

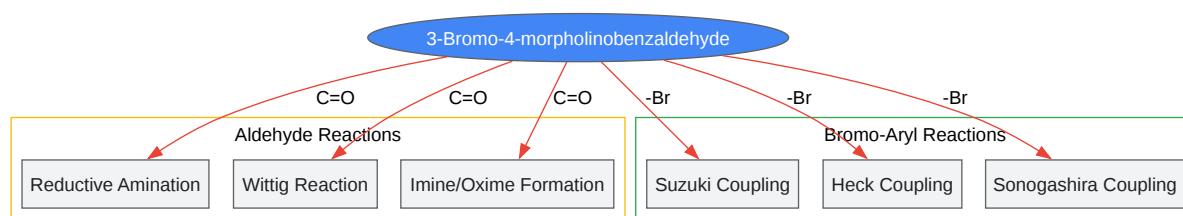
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization or column chromatography to obtain pure **3-Bromo-4-morpholinobenzaldehyde**.

[Click to download full resolution via product page](#)**Caption:** Proposed workflow for the synthesis of **3-Bromo-4-morpholinobenzaldehyde**.

Chemical Reactivity

The reactivity of **3-Bromo-4-morpholinobenzaldehyde** is dictated by its three primary functional groups, making it a versatile scaffold.

- Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones.
- Bromo-Aryl Group: The bromine atom can be substituted via various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
- Morpholine Group: The tertiary amine of the morpholine ring can act as a base or ligand. Its electron-donating nature activates the aromatic ring towards electrophilic substitution, although the steric hindrance and the presence of the bromine atom influence the regioselectivity.



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Caption: Potential reaction pathways for **3-Bromo-4-morpholinobenzaldehyde**.

Biological Context and Applications

Currently, there is no specific information in the public domain detailing the involvement of **3-Bromo-4-morpholinobenzaldehyde** in defined signaling pathways or its use as a drug. Its primary role is that of a chemical intermediate. The morpholine substructure is a common

feature in many approved drugs due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability. Therefore, this compound is a valuable starting material for generating libraries of novel compounds for drug discovery screening.

Safety and Handling

3-Bromo-4-morpholinobenzaldehyde should be handled with care in a laboratory setting by trained personnel.

- Hazard Classification: The compound is classified as harmful if swallowed (H302).[1] Similar structures are known to cause skin and eye irritation and may cause respiratory irritation.[4][5]
- Signal Word: Warning[1][4]
- Precautionary Measures:
 - Use only in a well-ventilated area and avoid breathing dust.[4][5]
 - Wear protective gloves, eye protection, and face protection.[1][4]
 - Wash hands and any exposed skin thoroughly after handling.[4]
 - Do not eat, drink, or smoke when using this product.[4][5]
- Storage: Store in a tightly closed container in a refrigerator (2 to 8 °C) under an inert atmosphere.[1]

This technical guide is intended for research purposes only and should not be considered a guarantee of the product's properties or safety. Users should consult the relevant Safety Data Sheet (SDS) before use and conduct their own risk assessment.

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